molecular formula C₁₉H₂₁N₃O₆S B1161967 Omeprazole Sulfone 3-Methyl Acetate

Omeprazole Sulfone 3-Methyl Acetate

Cat. No.: B1161967
M. Wt: 419.45
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Omeprazole (B731) Sulfone as a Chemical Entity in Pharmaceutical Sciences

The importance of omeprazole sulfone in the pharmaceutical sciences is multifaceted. Primarily, it serves as a critical reference standard for the quality control of omeprazole. google.com Since omeprazole sulfone is a common by-product of omeprazole synthesis through the over-oxidation of the sulfoxide (B87167) moiety, its presence must be carefully monitored and quantified in the final active pharmaceutical ingredient (API). google.comsphinxsai.com Regulatory bodies set stringent limits on the levels of such impurities, making the availability of pure omeprazole sulfone essential for developing and validating analytical methods. clearsynth.com

Furthermore, omeprazole sulfone is the major metabolite of omeprazole and its S-enantiomer, esomeprazole (B1671258). caymanchem.comnih.gov The metabolic conversion in humans is primarily carried out by the cytochrome P450 isoform CYP3A4 in the liver. caymanchem.comcaymanchem.com Therefore, studying omeprazole sulfone is vital for pharmacokinetic and drug metabolism research, helping to elucidate the metabolic pathways and potential for drug-drug interactions.

Historical Perspective of Omeprazole Sulfone Identification and Characterization

The identification and characterization of omeprazole sulfone are intrinsically linked to the development and extensive study of omeprazole, which was first developed by AstraZeneca in the late 1970s. As analytical techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry became more sophisticated, researchers were able to separate and identify the metabolites of omeprazole from biological samples. researchgate.net

Simultaneously, chemists working on the synthesis of omeprazole identified the sulfone derivative as an inevitable process-related impurity. sphinxsai.com The oxidation of the intermediate sulfide (B99878) to the desired sulfoxide (omeprazole) can easily proceed further to form the sulfone, especially under harsh oxidative conditions. google.com This necessitated the development of specific synthetic and purification methods to minimize its formation and ensure the quality of omeprazole. google.com Patents describing the synthesis of omeprazole often include methods for controlling the level of the sulfone impurity, highlighting its long-standing relevance in process chemistry. google.com

Structural Relationship of Omeprazole Sulfone to Parent Compounds

Omeprazole sulfone is a direct derivative of omeprazole and is also structurally related to the synthetic precursor, omeprazole thioether. All three molecules share the same core structure, which consists of a benzimidazole (B57391) ring system linked to a pyridine (B92270) ring via a methyl bridge. The key structural difference lies in the oxidation state of the sulfur atom in this bridge.

Omeprazole Thioether (a sulfide) has a sulfur atom with an oxidation state of -2.

Omeprazole (a sulfoxide) is the intermediate oxidation state, with the sulfur atom forming a sulfinyl group (-SO-). This sulfinyl group is a stereocenter, making omeprazole a chiral molecule. whiterose.ac.uk

Omeprazole Sulfone is the most oxidized form, where the sulfur atom is part of a sulfonyl group (-SO₂-). Unlike the sulfoxide, the sulfonyl group is not chiral. researchgate.net

This structural relationship is summarized in the table below.

FeatureOmeprazole ThioetherOmeprazoleOmeprazole Sulfone
IUPAC Name 5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl]-1H-benzimidazole5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-1H-benzimidazole nih.gov
Molecular Formula C₁₇H₁₉N₃O₂S synzeal.comC₁₇H₁₉N₃O₃SC₁₇H₁₉N₃O₄S nih.gov
Molecular Weight 329.42 g/mol synzeal.com345.42 g/mol 361.42 g/mol sigmaaldrich.com
Key Functional Group Sulfide (-S-)Sulfinyl (-SO-)Sulfonyl (-SO₂-)
CAS Number 73590-85-9 synzeal.com73590-58-688546-55-8 nih.gov

Overview of Research Areas Focusing on Omeprazole Sulfone

Research concerning omeprazole sulfone is concentrated in several key areas of pharmaceutical and chemical science:

Analytical Chemistry: A significant body of research is dedicated to developing robust and sensitive analytical methods, primarily HPLC with UV detection, for the separation and quantification of omeprazole sulfone from the parent drug and other impurities in bulk API and pharmaceutical formulations. researchgate.net These methods are essential for routine quality control and stability testing.

Process Chemistry and Synthesis: Research focuses on optimizing the synthesis of omeprazole to minimize the formation of the sulfone impurity. This includes fine-tuning oxidation conditions, exploring different oxidizing agents, and developing efficient purification strategies. google.com Additionally, specific synthetic methods are developed to produce high-purity omeprazole sulfone for use as an analytical standard. google.com

Reference Standard Characterization: The synthesis and thorough characterization of omeprazole sulfone as a certified reference material is a critical area of research. This involves confirming its structure and purity using various spectroscopic and chromatographic techniques, such as NMR, IR, Mass Spectrometry, and HPLC, ensuring its suitability for quantitative analysis. google.com

Properties

Molecular Formula

C₁₉H₂₁N₃O₆S

Molecular Weight

419.45

Synonyms

(4-Methoxy-6-(((5-methoxy-1H-benzo[d]imidazol-2-yl)sulfonyl)methyl)-5-methylpyridin-3-yl)methyl Acetate

Origin of Product

United States

Chemical Synthesis and Mechanistic Studies of Omeprazole Sulfone

Precursor Compounds for Omeprazole (B731) Sulfone Synthesis

The generation of omeprazole sulfone begins with specific precursor molecules, primarily benzimidazole (B57391) derivatives, which undergo transformation under oxidative conditions.

The primary and most crucial intermediate in the synthesis of omeprazole sulfone is its sulfide (B99878) analogue, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, also known as pyrmetazole or omeprazole sulfide. google.comgoogle.comcaymanchem.com This compound serves as the direct precursor in the final oxidative step that yields omeprazole. tcichemicals.com However, the conditions of this oxidation can be modulated to favor the formation of omeprazole sulfone, which is an inevitable over-oxidation byproduct in many commercial syntheses of omeprazole. google.comgoogle.com The conversion of the sulfide to the sulfone is a definitive step, and its efficiency is a key focus of synthetic methodology research. whiterose.ac.uk Omeprazole sulfide is also recognized as an active metabolite of omeprazole and is used as a starting material for the synthesis of esomeprazole (B1671258), the (S)-enantiomer of omeprazole. caymanchem.com

Table 1: Key Precursor Compound Properties

Compound Name Chemical Formula Molar Mass Key Role

The synthetic principles applied to omeprazole and its sulfone are also relevant to other proton pump inhibitors (PPIs) that share the substituted benzimidazole structure. These include lansoprazole, pantoprazole (B1678409), and rabeprazole (B1678785). researchgate.net The synthesis of these drugs also involves the oxidation of a sulfide intermediate to a sulfoxide (B87167), carrying the same risk of over-oxidation to the corresponding sulfone impurity. sphinxsai.comgoogle.com For instance, the synthesis of rabeprazole involves the oxidation of rabeprazole sulfide using agents like m-chloroperoxybenzoic acid (m-CPBA). sphinxsai.com The study of these related derivatives provides a broader understanding of the chemical transformations and the general applicability of the synthetic methods.

Synthetic Methodologies for Omeprazole Sulfone

The conversion of omeprazole sulfide to omeprazole sulfone is achieved through oxidation reactions. These methods can be broadly categorized into stoichiometric and catalytic approaches, each with distinct principles and applications.

Oxidation is the core reaction for converting the sulfide group in pyrmetazole to the sulfonyl group in omeprazole sulfone. frontiersin.org The goal is often to achieve high selectivity and yield, which can be challenging due to the potential for stopping at the intermediate sulfoxide stage (omeprazole). researchgate.net The choice of oxidant and reaction conditions is paramount in determining the final product distribution. google.com

Stoichiometric oxidation involves the use of an oxidizing agent in at least a 2:1 molar ratio relative to the sulfide to ensure complete conversion to the sulfone. One of the most common reagents used for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). google.comgoogle.comwhiterose.ac.uk The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (B109758). google.com By controlling the equivalents of m-CPBA, one can favor the formation of the sulfone over the sulfoxide. whiterose.ac.uk

Other stoichiometric oxidants that have been employed include:

Hydrogen Peroxide: Used in the synthesis of related amide analogues. google.com

Potassium Peroxymonosulfate: Another effective oxidizing agent for this transformation. researchgate.net

N-halosuccinimide and 1,3-dihalo-5,5-dimethylhydantoin: These reagents are used in the presence of a base for the oxidation of the thioether precursor. google.com

Table 2: Stoichiometric Oxidation Methods

Oxidizing Agent Precursor Key Features Reference(s)
meta-Chloroperoxybenzoic acid (m-CPBA) Omeprazole Sulfide Widely used; requires >2 equivalents for sulfone formation. google.comgoogle.comwhiterose.ac.uk
Hydrogen Peroxide (H₂O₂) Amide analogues of thioethers Common industrial oxidant. google.com
Potassium Peroxymonosulfate Omeprazole Sulfide Strong oxidant for sulfide to sulfoxide conversion. researchgate.net

Catalytic oxidation methods are often preferred for their efficiency, selectivity, and more environmentally benign nature. researchgate.netijcce.ac.ir These systems typically use a catalyst to activate a milder, less expensive primary oxidant like hydrogen peroxide (H₂O₂). researchgate.netgoogle.com

Several catalytic systems have been developed:

Heteropolyacids (HPAs): Keggin-type heteropolyacids, such as H₃PW₁₂O₄₀, have been shown to be effective and reusable heterogeneous catalysts for the selective oxidation of sulfides. researchgate.netijcce.ac.ir They can catalyze the oxidation using H₂O₂ under mild conditions.

Vanadium Catalysts: Vanadium compounds are used to catalyze the oxidation of pyrmetazole with hydrogen peroxide. google.com

Molybdenum and Tungsten Catalysts: Catalysts like ammonium (B1175870) molybdate (B1676688), sodium tungstate, and phosphomolybdic acid have been disclosed for use with H₂O₂. google.com Recent research has also explored tungstate-functionalized ionic liquids which can selectively produce sulfoxides or sulfones by adjusting the reaction temperature. frontiersin.org

Biocatalysis: Whole-cell catalysis using bacterial strains, such as Lysinibacillus sp., has been explored for the enantioselective oxidation of omeprazole sulfide to esomeprazole. nih.gov While the primary goal is the sulfoxide, these systems highlight the potential for precise control over the oxidation state, and notably, some biocatalysts show no consecutive oxidation to the sulfone. nih.gov

Table 3: Catalytic Oxidation Systems

Catalyst System Oxidant Key Advantages Reference(s)
Heteropolyacids (e.g., H₃PW₁₂O₄₀) H₂O₂ High efficiency, reusability, environmentally benign. researchgate.netijcce.ac.ir
Vanadium Compounds H₂O₂ Effective for pyrmetazole oxidation. google.com
Tungstate-Functionalized Ionic Liquids Aerobic (O₂) High yields, tunable selectivity for sulfoxide vs. sulfone. frontiersin.org

Oxidation Reactions: Principles and Applications

Mechanistic Investigations of Sulfide to Sulfone Oxidation

The formation of omeprazole sulfone is a direct consequence of the oxidation of the sulfide precursor, often referred to as pyrmetazole, or the further oxidation of the desired sulfoxide, omeprazole. sphinxsai.comgoogle.com This transformation is a critical area of study, as the sulfone is considered an impurity in the synthesis of omeprazole. google.com The oxidation of a sulfide to a sulfone proceeds in a stepwise manner, with the sulfoxide as a stable intermediate.

The mechanism involves the nucleophilic sulfur atom of the sulfide attacking the electrophilic oxygen of an oxidizing agent. Common oxidizing agents used in this process include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. sphinxsai.comias.ac.in The initial oxidation yields the sulfoxide (omeprazole). Due to the electron-withdrawing nature of the sulfinyl group, the sulfur atom in the sulfoxide is less nucleophilic than in the sulfide. However, it can still undergo a second oxidation to form the sulfone, particularly under harsh reaction conditions or with an excess of the oxidizing agent. ias.ac.in This over-oxidation is a key challenge in the synthesis of omeprazole. sphinxsai.com

Studies have shown that the rate of oxidation of the sulfoxide to the sulfone is slower than the initial oxidation of the sulfide. ias.ac.in The reaction is influenced by factors such as the choice of oxidant, solvent, and temperature. For instance, enzymatic pathways in the human body, primarily involving the CYP3A4 enzyme, also mediate the oxidation of omeprazole to omeprazole sulfone. acs.org In chemical synthesis, controlling the stoichiometry of the oxidizing agent is crucial to prevent the formation of the sulfone byproduct. google.com

Reaction Conditions and Parameter Optimization

Optimizing reaction conditions is paramount to selectively synthesize omeprazole while minimizing the formation of omeprazole sulfone.

Key Parameters for Optimization:

Oxidizing Agent: While potent oxidants like m-CPBA are effective, their use requires careful control to prevent over-oxidation. whiterose.ac.uk Hydrogen peroxide is another common oxidant, often used in combination with a catalyst, such as sodium molybdate. google.com The use of urea-hydrogen peroxide in the presence of phthalic anhydride (B1165640) has been reported as a metal-free method for oxidizing sulfides to sulfones. epo.org

Stoichiometry: Precisely one molar equivalent of the oxidizing agent is ideal for the conversion of the sulfide precursor to the sulfoxide without significant sulfone formation. google.com

Solvent System: The choice of solvent can influence reaction selectivity. Chlorinated solvents like dichloromethane or aromatic hydrocarbons such as toluene (B28343) are frequently used. google.comgoogle.com Two-phase solvent systems, for example, a combination of an organic solvent and an aqueous base (like sodium bicarbonate), can help neutralize acidic byproducts from the oxidant (e.g., m-chlorobenzoic acid from m-CPBA), which is crucial as the sulfoxide product can be acid-sensitive. whiterose.ac.uk

Temperature: Oxidation reactions are often conducted at low temperatures (e.g., 0-5°C) to enhance selectivity and control the reaction rate, thereby minimizing over-oxidation. google.comquickcompany.in

Catalysts: In processes using hydrogen peroxide, catalysts like sodium molybdate or other heteropolyacids can facilitate a more selective and efficient oxidation. google.comijcce.ac.ir

A patented method for synthesizing omeprazole sulfone involves dissolving the omeprazole thioether in dichloromethane, adding m-CPBA, and stirring for 1-5 hours. google.com The optimization aims to achieve high conversion of the starting material while keeping the formation of the sulfone impurity within pharmacopoeial limits. google.com

Purification Techniques in Omeprazole Sulfone Synthesis

Effective purification is essential to isolate omeprazole sulfone or to remove it as an impurity from omeprazole batches.

Crystallization/Recrystallization: This is a primary method for purifying omeprazole and removing impurities like the sulfone. A common procedure involves dissolving the crude product in a solvent mixture, such as methanol-water with an aqueous base (e.g., NaOH), followed by precipitation through the addition of an acid like acetic acid to adjust the pH. google.comscbt.com In the synthesis of omeprazole sulfone itself, a final purification step might involve dissolving the crude grease in methanol (B129727) and then precipitating the product with isopropyl ether. google.com

Chromatography: Column chromatography is a standard technique for separating omeprazole from its sulfone and other impurities, especially on a laboratory scale. Silica (B1680970) gel is a common stationary phase, with elution systems like ethyl acetate (B1210297)/petroleum ether being employed. google.com High-performance liquid chromatography (HPLC) is the standard analytical method for quantifying the purity of omeprazole and detecting the levels of impurities, including the sulfone. google.com

Washing and Extraction: Simple washing of the crude product can remove inorganic by-products and other minor impurities. sphinxsai.com Liquid-liquid extraction is used to separate the product from the reaction mixture, such as extracting the product into an aqueous base from the organic solvent used for the oxidation. google.com

The following table summarizes purification techniques mentioned in a patent for omeprazole sulfone synthesis: google.com

StepTechniqueSolvents/ReagentsPurpose
1 Column ChromatographySilica Gel, Ethyl Acetate, Petroleum EtherSeparation of the target compound from the reaction mixture.
2 PrecipitationMethanol, Isopropyl EtherIsolation of the purified solid product from the oily residue.
3 FiltrationN/ACollection of the final solid product.

Scale-Up Considerations in Chemical Synthesis

Transitioning the synthesis of omeprazole and managing the formation of its sulfone impurity from a laboratory scale to industrial production introduces several challenges.

Heat Management: Oxidation reactions are exothermic. On a large scale, efficient heat dissipation is critical to maintain the optimal low temperature and prevent runaway reactions that would lead to increased sulfone formation.

Mixing: Ensuring homogenous mixing of reactants in large vessels is crucial for consistent reaction and to avoid localized areas of high oxidant concentration, which would promote over-oxidation.

Reagent Addition: The controlled, slow addition of the oxidizing agent is even more critical at scale. Subsurface addition is a technique used to improve dispersion and temperature control. scbt.com

Work-up and Isolation: Filtration and drying processes must be efficient and scalable. The handling of large volumes of solvents and waste streams requires careful planning for safety and environmental compliance. Tedious workup procedures, such as extractions with solvents at very low temperatures, are undesirable for large-scale production. nih.gov

Process Safety: The use of potentially hazardous reagents like peroxy acids and flammable organic solvents necessitates robust safety protocols for large-scale operations.

The goal in scaling up omeprazole synthesis is to develop a process that is not only high-yielding and cost-effective but also consistently produces a product with very low levels of the sulfone impurity, meeting strict pharmaceutical standards. google.com

Characterization of Synthetic Intermediates and Side Products

The primary intermediate in the synthesis of both omeprazole and omeprazole sulfone is the sulfide precursor, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, also known as pyrmetazole. sphinxsai.comwhiterose.ac.uk The primary side product of concern during the oxidation step is omeprazole sulfone itself. Another potential impurity is omeprazole N-oxide. sphinxsai.comquickcompany.in

Characterization of these compounds is achieved through various analytical techniques:

High-Performance Liquid Chromatography (HPLC): The principal method for determining the purity of omeprazole and quantifying impurities like the sulfone and N-oxide. google.com

Mass Spectrometry (MS): Used to confirm the molecular weight of the compounds. For omeprazole sulfone, ESI-MS often shows a protonated molecule [M+H]⁺. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the intermediates and products, confirming the positions of protons and carbons. google.com

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. The sulfonyl group (O=S=O) in omeprazole sulfone has characteristic strong absorption bands. google.com

The table below shows characterization data for omeprazole sulfone from a patent: google.com

TechniqueData
Melting Point (mp) 118-120 °C
ESI-MS (m/z) [M+H]⁺: 361.45
IR (KBr, cm⁻¹) 3436, 3055, 2995, 1626, 1590, 1510, 1468, 1410, 1205
UV (nm) 306.1, 299.63, 273.0
¹H NMR (400MHz, CDCl₃), δ 2.25 (s, 3H), 2.31 (s, 3H), 3.72 (s, 3H), 3.84 (s, 3H), 4.94 (s, 2H), 6.99 (s, 1H), 7.00 (s, 1H), 7.62 (d, 1H), 8.15 (s, 1H)

Stereochemical Aspects in Sulfone Formation

Omeprazole is a chiral molecule due to the stereocenter at the sulfur atom of the sulfoxide group, existing as (S)- and (R)-enantiomers. acs.org However, when omeprazole is oxidized to omeprazole sulfone, the chirality at the sulfur atom is lost. The sulfur atom in a sulfone group is bonded to two oxygen atoms and two carbon atoms and does not constitute a stereocenter. Therefore, omeprazole sulfone is an achiral molecule. chemicalbook.com

While the sulfone itself is achiral, the metabolic formation of omeprazole sulfone in biological systems can be stereoselective. The enzyme CYP3A4 preferentially metabolizes the (S)-enantiomer (esomeprazole) to form omeprazole sulfone, whereas the (R)-enantiomer is primarily metabolized by a different enzyme (CYP2C19) to hydroxylated products. acs.org This stereoselectivity in metabolism is a key aspect of the pharmacokinetics of omeprazole enantiomers, but it does not impart chirality to the resulting sulfone metabolite. In standard chemical synthesis starting from the achiral sulfide precursor, the formation of the achiral sulfone does not involve stereochemical control at the sulfur atom.

Advanced Analytical Methodologies for Omeprazole Sulfone Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and properties of Omeprazole (B731) Sulfone. These techniques provide detailed information on the compound's atomic connectivity, molecular weight, functional groups, and chromophoric systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

The key structural difference between Omeprazole and Omeprazole Sulfone is the oxidation of the sulfinyl group (-SO-) to a sulfonyl group (-SO₂-). This transformation induces predictable changes in the NMR spectrum. The electron-withdrawing effect of the additional oxygen atom on the sulfur deshields adjacent protons and carbons, causing their signals to shift downfield (to a higher ppm value). The most significant effect would be observed on the methylene (B1212753) bridge protons (-CH₂-) connecting the benzimidazole (B57391) and pyridine (B92270) rings. In Omeprazole, these protons appear as a singlet around δ 4.88 ppm researchgate.net. For Omeprazole Sulfone, this signal is expected to shift downfield due to the increased oxidation state of the sulfur. Similarly, the corresponding carbon signal in the ¹³C NMR spectrum would also experience a downfield shift.

Table 1: Predicted NMR Chemical Shift Changes from Omeprazole to Omeprazole Sulfone

Nucleus Functional Group Omeprazole δ (ppm) (Observed) Omeprazole Sulfone δ (ppm) (Predicted) Rationale
¹H Methylene Bridge (-CH₂-) ~4.88 > 4.88 Deshielding by adjacent -SO₂- group
¹H Pyridine & Benzimidazole Protons Various Minor downfield shifts Distal electronic effect
¹³C Methylene Bridge (-CH₂-) ~58-60 > 60 Deshielding by adjacent -SO₂- group
¹³C Benzimidazole C2 ~145-150 Downfield shift Direct attachment to the sulfonyl group

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), would be essential to unambiguously assign all proton and carbon signals for Omeprazole Sulfone, confirming the connectivity between the benzimidazole and pyridine moieties through the sulfonyl-methyl bridge.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., LC-MS, LC-HRMS, LC-MS/MS)

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of compounds in complex mixtures.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecule and its fragments. For Omeprazole Sulfone, the protonated molecule ([M+H]⁺) is observed at an m/z of 362.1169, which corresponds to the elemental formula C₁₇H₂₀N₃O₄S⁺ nih.gov.

Tandem mass spectrometry (MS/MS) is used to fragment the precursor ion and analyze the resulting product ions, offering detailed structural insights. The fragmentation of Omeprazole Sulfone provides characteristic product ions that confirm its structure. A common fragmentation pathway involves the cleavage of the C-S bond between the methylene bridge and the sulfonyl group.

Table 2: High-Resolution MS/MS Fragmentation Data for Omeprazole Sulfone

Precursor Ion (m/z) Adduct Product Ion (m/z) Proposed Fragment Structure/Identity Source
362.1169 [M+H]⁺ 168.1019 Protonated 4-methoxy-3,5-dimethyl-2-(sulfonylmethyl)pyridine nih.gov
362.1169 [M+H]⁺ 149.0710 Protonated 6-methoxy-1H-benzimidazole nih.govgcu.ac.uk

The fragment at m/z 149.0710 is particularly diagnostic, as it represents the stable benzimidazole portion of the molecule and is also observed in the fragmentation of Omeprazole itself, confirming the shared core structure gcu.ac.uknih.gov. The presence of the m/z 168.1019 fragment confirms the structure of the pyridine moiety with the attached methylsulfonyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is highly effective for identifying the functional groups present in a structure. The IR spectrum of Omeprazole Sulfone is distinguished from that of Omeprazole primarily by the absorptions related to the sulfur-oxygen bonds.

Omeprazole contains a sulfoxide (B87167) (S=O) group, which typically shows a strong absorption band around 1070 cm⁻¹ researchgate.net. In contrast, Omeprazole Sulfone possesses a sulfone (SO₂) group. Sulfones are characterized by two distinct and strong stretching vibration bands: an asymmetric stretch and a symmetric stretch. These bands are a definitive indicator of the sulfone functional group.

Table 3: Comparison of Key IR Absorption Bands for Omeprazole and Omeprazole Sulfone

Functional Group Vibration Mode Omeprazole (cm⁻¹) Omeprazole Sulfone (cm⁻¹) (Predicted) Intensity
N-H Stretch ~3431 ~3430 Medium
Aromatic C-H Stretch ~3058 ~3060 Medium
Aliphatic C-H Stretch ~2943, 2904 ~2940, 2900 Medium
C=N / C=C Stretch (Ring) ~1627, 1587 ~1625, 1585 Strong
S=O Stretch (Sulfoxide) ~1070 Absent Strong
SO₂ Asymmetric Stretch (Sulfone) Absent ~1350 - 1300 Strong
SO₂ Symmetric Stretch (Sulfone) Absent ~1160 - 1120 Strong

Note: Predicted values for Omeprazole Sulfone are based on standard functional group absorption ranges from general IR spectroscopy tables libretexts.org.

The presence of strong absorption bands in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, coupled with the absence of the sulfoxide band around 1070 cm⁻¹, provides conclusive evidence for the sulfone structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings and other conjugated systems. Both Omeprazole and Omeprazole Sulfone contain the same fundamental chromophoric system, composed of the substituted benzimidazole and pyridine rings.

The sulfone group is not a significant chromophore itself and has a minimal electronic effect on the conjugated system compared to the sulfoxide group. Consequently, the UV absorption maxima (λ_max) of Omeprazole and Omeprazole Sulfone are very similar. In various solvents, Omeprazole typically exhibits a λ_max around 301-305 nm banglajol.infoijarsct.co.inresearchgate.netjuniperpublishers.com. Due to the spectral similarity, distinguishing between the two compounds in a mixture using standard UV-Vis spectroscopy can be challenging. However, the technique is highly suitable for quantification once the compound has been isolated. Derivative spectrophotometry can be employed to resolve the minor spectral differences between the two compounds for simultaneous determination.

Table 4: UV-Vis Absorption Data

Compound Solvent/Mobile Phase λ_max (nm)
Omeprazole Methanol (B129727) 301
Omeprazole Phosphate (B84403) Buffer (pH 7.4) / Acetonitrile (B52724) 302
Omeprazole 0.1 N NaOH 304.8
Omeprazole Sulfone Similar to Omeprazole ~305

Chromatographic Separation Techniques

Chromatographic methods are essential for separating Omeprazole Sulfone from Omeprazole and other related impurities, allowing for accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Omeprazole and its related substances. Reversed-phase HPLC (RP-HPLC) is the standard mode of separation, where a nonpolar stationary phase is used with a polar mobile phase.

The development of a robust HPLC method involves optimizing several parameters to achieve adequate separation (resolution), good peak shape, and a reasonable analysis time. Key parameters include the choice of stationary phase (column), mobile phase composition and pH, flow rate, and detector wavelength. C18 (octadecylsilane) columns are commonly used, providing effective separation based on the hydrophobicity of the analytes. Omeprazole Sulfone is slightly more polar than Omeprazole, which typically results in a shorter retention time under reversed-phase conditions. The UV detector is commonly set at a wavelength where both compounds have significant absorbance, such as 280 nm or 302 nm banglajol.inforesearchgate.net.

Table 5: Examples of HPLC Method Parameters for Omeprazole Sulfone Analysis

Column Mobile Phase Elution Mode Flow Rate (mL/min) Detection (nm) Retention Time (min) - Omeprazole Sulfone Source
Xterra C18 (50 x 2.1 mm, 3.5 µm) Methanol : Phosphate Buffer (pH 7.6) (40:60) Isocratic 0.3 280 ~3.5 researchgate.net
Novapak C18 (250 x 4.6 mm, 5 µm) Acetonitrile : Phosphate Buffer (pH 7.4) (60:40) Isocratic 1.0 302 Shorter than Omeprazole (7.71 min) banglajol.info
Chromolith Fast Gradient RP-18e A: 0.15% TFA in Water B: 0.15% TFA in Acetonitrile Gradient (5-90% B in 1 min) 1.0 220 0.79 scielo.br

These methods demonstrate that with careful optimization of chromatographic conditions, Omeprazole Sulfone can be effectively separated and quantified, making HPLC an indispensable tool for quality control in pharmaceutical manufacturing and for metabolic studies.

Reversed-Phase HPLC Applications

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as a cornerstone for the analysis of omeprazole and its related substances, including omeprazole sulfone. These methods are favored for their robustness and ability to separate compounds with moderate to low polarity.

A gradient RP-LC method has been successfully developed for the quantitative estimation of impurities in pharmaceutical dosage forms of omeprazole. nih.gov This stability-indicating method is capable of separating omeprazole from its sulfone and sulfide (B99878) impurities. nih.gov Typical RP-HPLC systems utilize octadecylsilyl (ODS, C18) columns. For instance, a method for analyzing omeprazole and its process-related impurities uses a Zorbax Extend C18 column with a gradient elution of acetonitrile and aqueous triethylamine (B128534) at a pH of 9.5, with UV detection at 280 nm. farmaciajournal.com Another approach employs an Inertsil ODS 3V column with a mobile phase consisting of a phosphate buffer (pH 7.2) and acetonitrile. nih.gov

For faster analysis, monolithic columns have been used. A rapid HPLC method for the simultaneous determination of omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone was developed using a Chromolith Fast gradient RP-18 end-capped column. researchgate.net This method allows for a very short run time, demonstrating high efficiency. researchgate.net

Interactive Data Table: RP-HPLC Methods for Omeprazole Sulfone Analysis

Stationary Phase Mobile Phase Detection Application
Inertsil ODS 3V (250 x 4.6mm, 5µm) nih.gov Gradient: A) 0.05M KH2PO4 (pH 7.2):ACN (75:25) B) 0.05M KH2PO4 (pH 7.2):ACN (45:55) nih.gov UV at 285 nm nih.gov Impurity profiling in capsules nih.gov
Zorbax Extend C18 (150 x 4.6mm, 5µm) farmaciajournal.com Gradient: Acetonitrile, water, 1% triethylamine (pH 9.5) farmaciajournal.com UV at 280 nm farmaciajournal.com Determination of process-related impurities farmaciajournal.com
Chromolith Fast Gradient RP-18e (50 x 2.0 mm) researchgate.net Gradient: A) 0.15% TFA in water B) 0.15% TFA in acetonitrile researchgate.net UV at 220 nm researchgate.net Analysis in liquid culture medium researchgate.net
Novapak C18 (250 x 4.6 mm, 5µ) banglajol.info Isocratic: Phosphate buffer (pH 7.4):Acetonitrile (60:40 v/v) banglajol.info UV at 302 nm banglajol.info Estimation in bulk and capsule forms banglajol.info
Normal-Phase HPLC Considerations

While reversed-phase chromatography is more common for omeprazole and its metabolites, normal-phase (NP) HPLC can be a valuable alternative, particularly for separations based on polarity and for preparative chromatography to isolate specific impurities. NP-HPLC typically employs a polar stationary phase (like silica) and a non-polar mobile phase.

For the broader class of benzimidazole sulfoxides, NP-HPLC has been utilized effectively in chiral separations, which often rely on normal-phase conditions to achieve enantiomeric resolution. banglajol.infonih.gov A method for the enantioseparation of omeprazole and its chiral impurities was developed on a Chiralpak IA chiral stationary phase using a mobile phase of methyl tert-butylether, ethyl acetate (B1210297), ethanol (B145695), and diethylamine (B46881) (60:40:5:0.1, v/v/v/v). nih.gov While omeprazole sulfone itself is achiral, the principles of NP-HPLC are applicable for its separation from other, less polar or more polar, related substances if RP-HPLC methods fail to provide adequate resolution.

Chiral HPLC for Enantiomeric Purity Assessment

Chiral HPLC is a critical technique for separating enantiomers. Omeprazole is a chiral compound, existing as (S)- and (R)-enantiomers, due to the stereogenic center at the sulfur atom. However, its metabolite, omeprazole sulfone, is achiral as the oxidation of the sulfoxide to a sulfone removes this chirality.

Therefore, chiral HPLC is not directly applicable for the enantiomeric purity assessment of omeprazole sulfone itself. Its relevance lies in the quality control of esomeprazole (B1671258) ((S)-omeprazole) and racemic omeprazole, where the separation of the enantiomers from all related substances, including the achiral sulfone impurity, is crucial. nih.gov Chiral methods have been developed using various chiral stationary phases (CSPs) like Chiralcel OD-H and Chiralpak AD, often with mobile phases consisting of hexane (B92381) and an alcohol like ethanol or 2-propanol. banglajol.inforesearchgate.net A key objective in these methods is to ensure that the peak for omeprazole sulfone does not co-elute with either of the omeprazole enantiomers, thus ensuring accurate quantification of enantiomeric purity. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation Efficiency

Ultra-Performance Liquid Chromatography (UPLC), also referred to as Ultra-High-Performance Liquid Chromatography (UHPLC), utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve significantly higher resolution, speed, and sensitivity compared to conventional HPLC.

A UHPLC method, based on quality-by-design principles, has been developed for the comprehensive analysis of omeprazole and its related impurities, including omeprazole sulfone (referred to as impurity D in some literature). chromatographyonline.com These methods offer rapid analysis times, often under 10 minutes, while providing excellent separation of all known impurities. chromatographyonline.com The enhanced efficiency of UPLC is particularly advantageous for resolving closely eluting peaks, which can be a challenge in complex impurity profiles. One such method utilized a Dionex Ultimate 3000 UHPLC system coupled with a Q Exactive Focus Orbitrap MS, employing an Accucore Amide column for separation. nih.gov

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is typically used for the analysis of volatile and thermally stable compounds. Direct analysis of omeprazole and its sulfone metabolite by GC is generally not feasible due to their low volatility and thermal lability. The literature primarily indicates the use of GC for determining residual solvents like chloroform (B151607) and methylene chloride in the omeprazole drug substance, rather than for assaying the active ingredient or its metabolites. nih.gov For GC analysis of non-volatile compounds like omeprazole sulfone, a derivatization step to create a more volatile and thermally stable analogue would be necessary. However, given the availability of robust LC methods, GC is not a standard or practical technique for the characterization and quantification of omeprazole sulfone.

Thin-Layer Chromatography (TLC) for Qualitative Analysis

Thin-Layer Chromatography (TLC), particularly its high-performance version (HPTLC), serves as a simple, rapid, and cost-effective tool for the qualitative analysis and purity control of omeprazole and its related substances. akjournals.com

A densitometric HPTLC method has been developed for the separation of omeprazole and pantoprazole (B1678409) from their respective impurities, including omeprazole sulfone. akjournals.com This method utilized a mobile phase of chloroform, 2-propanol, 25% ammonia, and acetonitrile (10.8:1.2:0.3:4, v/v) on silica (B1680970) gel plates. akjournals.com Such methods allow for good resolution of the main drug from its sulfone impurity, making TLC a suitable technique for limit tests and identification purposes in quality control laboratories. nih.govakjournals.com

Interactive Data Table: HPTLC Method for Omeprazole Sulfone

Stationary Phase Mobile Phase Composition (v/v/v/v) Application Finding
Silica Gel HPTLC plates akjournals.com Chloroform : 2-Propanol : 25% Ammonia : Acetonitrile (10.8:1.2:0.3:4) akjournals.com Purity control of omeprazole akjournals.com Good resolution of omeprazole from omeprazole sulfone impurity. akjournals.com

Capillary Electrophoresis (CE) Techniques

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of charged species. Various modes of CE have been applied to the analysis of omeprazole and its metabolites. nih.govunifi.it

Micellar Electrokinetic Chromatography (MEKC), a mode of CE, has been successfully employed for the simultaneous determination of omeprazole and its main metabolites, including omeprazole sulfone and 5-hydroxyomeprazole. nih.govresearchgate.net One method utilized a background electrolyte containing a borate (B1201080) buffer and sodium dodecyl sulfate (B86663) (SDS) as the micellar phase. unifi.it By applying Quality by Design (QbD) principles, CE methods can be optimized to ensure robust and reliable separation of omeprazole from all its related impurities. unifi.itunifi.it CE coupled with mass spectrometry (CE-MS) provides a powerful tool for both separation and identification of metabolites in complex biological matrices like urine. nih.govresearchgate.net

Method Validation Parameters for Analytical Determination

Method validation is a critical process in analytical chemistry that confirms that a specific analytical procedure is suitable for its intended purpose. For the characterization and quantification of omeprazole sulfone, a key related substance of omeprazole, rigorous validation of analytical methods is essential to ensure the reliability, quality, and consistency of results. The following sections detail the key validation parameters as outlined by regulatory bodies such as the International Council for Harmonisation (ICH).

Specificity and Selectivity

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of omeprazole sulfone analysis, the method must be able to distinguish it from omeprazole and other related impurities.

Forced degradation studies are a common approach to demonstrate specificity. In these studies, the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and light. nih.gov A stability-indicating method is considered specific if it can resolve the main drug peak from the peaks of any degradation products formed, including omeprazole sulfone. For example, in a reversed-phase liquid chromatographic (RP-LC) method, the separation of omeprazole and all its process-related impurities, including the sulfone derivative, demonstrates the method's specificity. researchgate.net The absence of interference from excipients present in pharmaceutical formulations is also a key aspect of establishing specificity. banglajol.infobanglajol.info

Linearity and Calibration Range

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Analytical methods for omeprazole and its impurities are typically validated over a range of concentrations. Linearity is evaluated by preparing standard solutions at several concentration levels and analyzing them. The response (e.g., peak area in chromatography) is then plotted against the concentration, and the relationship is assessed using linear regression analysis. A high correlation coefficient (r² or r), typically close to 0.999, indicates a strong linear relationship. ijpsjournal.comijpsm.com

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r or r²)Analytical TechniqueSource
Omeprazole40.6 - 2030.9997 (r)RP-LC researchgate.net
Omeprazole Sulfone & Metabolites0.08 - 2.0LinearMicellar Electrokinetic Capillary Chromatography nih.gov
Omeprazole20 - 601.0000 (r²)RP-HPLC banglajol.info
Omeprazole Enantiomers0.39 - 800> 0.999 (r²)Chiral HPLC nih.gov
Omeprazole20 - 1000.9994 (r)UV Spectroscopy ijpsjournal.com
Omeprazole10 - 18LinearUV Spectroscopy ijarsct.co.in
Table 1: Examples of Linearity and Calibration Ranges for Omeprazole and Related Compounds.

Precision (Repeatability and Intermediate Precision)

Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. europa.eu It is typically assessed at two levels:

Repeatability (Intra-assay precision): This assesses the precision over a short interval of time with the same analyst and equipment. europa.euchromatographyonline.com It is determined by performing a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or at least six determinations at 100% of the test concentration. europa.euui.ac.id

Intermediate Precision (Ruggedness): This expresses the variations within a single laboratory, reflecting random events that might occur during routine analysis. chromatographyonline.com It is evaluated by comparing the results of a method run on different days, by different analysts, or with different equipment. europa.euresearchgate.net

Precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements. Low RSD values indicate high precision. For instance, in one study, the intra- and inter-day precision values for omeprazole and its metabolites were around 1.6% and 2.5% RSD, respectively. nih.gov Another study on omeprazole enantiomers reported inter-day precision RSD values ranging from 0.3% to 1.2% and intra-day precision RSD values from 0.2% to 0.8%.

AnalytePrecision LevelConcentration LevelsRSD (%)Source
Omeprazole & MetabolitesIntra-day (n=10)Not specified~1.6% nih.gov
Omeprazole & MetabolitesInter-day (n=36)Not specified~2.5% nih.gov
Omeprazole EnantiomersIntra-day50, 100, 150 µg/ml0.2 - 0.9%
Omeprazole EnantiomersInter-day50, 100, 150 µg/ml0.3 - 1.2%
Omeprazole SulfoneIntermediate Precision0.3% spiked concentration5.12% nih.gov
Table 2: Precision Data for Omeprazole and Related Compounds.

Accuracy and Recovery

Accuracy represents the closeness of the test results obtained by an analytical procedure to the true value. europa.eu It is often determined through recovery studies, where a known amount of the analyte (in this case, omeprazole sulfone) is added to a sample matrix (spiked sample). The method is then used to analyze the spiked sample, and the result is compared to the known "true" value.

Accuracy is typically expressed as the percentage of analyte recovered. For impurity analysis, recovery studies are performed at multiple concentration levels. For example, a recovery study for omeprazole sulfone was conducted by spiking it into the test preparation at levels from 50% to 150% of the target concentration. nih.gov The mean recovery for omeprazole sulfone in one such study was found to be 103.44%. nih.gov Generally, recovery values between 98% and 102% are considered acceptable, although this can vary depending on the analyte concentration.

AnalyteSpiking Levels (% of target conc.)Mean Recovery (%)Analytical TechniqueSource
Omeprazole Sulfone50% to 150%103.44RP-LC nih.gov
Omeprazole7, 10, 14 µg/mL99.54, 102.06, 96.82RP-HPLC banglajol.info
Omeprazole Enantiomers50, 100, 150 µg/ml98.0 - 101.0RP-HPLC
Omeprazole80%, 100%, 120%100.95RP-HPLC scispace.com
Omeprazole80%, 100%, 120%99.17 - 101.70UV Spectroscopy ijpsm.com
Table 3: Accuracy and Recovery Data for Omeprazole and its Sulfone Impurity.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. chromatographyonline.com The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. chromatographyonline.com

These limits are crucial for the analysis of impurities like omeprazole sulfone, as they define the lower boundaries of the method's performance. LOD and LOQ are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. The sensitivity of the method is indicated by low LOD and LOQ values.

AnalyteLODLOQAnalytical TechniqueSource
Omeprazole Impurity0.41 ng/band1.25 ng/bandHPTLC researchgate.net
Omeprazole0.009 µg/spot0.028 µg/spotTLC-Densitometry nih.gov
(R)-Omeprazole0.39 µg/ml0.78 µg/mlChiral HPLC nih.gov
Omeprazole0.2307 µg/mL1.954 µg/mLUV Spectroscopy ijarsct.co.in
Omeprazole0.436 µg / mL1.322 µg / mLUV Spectroscopy (Absorbance) ijpsm.com
Omeprazole Enantiomers0.1 ng/mL0.4 ng/mLLC-MS/MS nih.gov
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ) Values.

Robustness and Ruggedness

Robustness and ruggedness are often used interchangeably and refer to the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. pharmaguideline.com This provides an indication of the method's reliability during normal usage. pharmaguideline.com

Robustness typically examines the influence of variations in internal method parameters, such as the pH of the mobile phase, mobile phase composition, flow rate, and column temperature. pharmaguideline.com For example, a study might vary the flow rate by ±0.2 units or the percentage of organic solvent in the mobile phase by ±10% to see the effect on the resolution between omeprazole and omeprazole sulfone peaks. nih.gov

Ruggedness evaluates the method's performance under external variations, such as different analysts, different instruments, or on different days. pharmaguideline.com An intermediate precision study, as described earlier, is a form of ruggedness testing. nih.gov

A method is considered robust if key parameters, like the resolution between critical peaks, remain within acceptable limits despite these variations. nih.gov

Sample Preparation Techniques for Omeprazole Sulfone Analysis

The accurate quantification of omeprazole sulfone in various biological and pharmaceutical matrices is critically dependent on the efficacy of the sample preparation stage. This preliminary step is essential for isolating the analyte from interfering endogenous substances, such as proteins and salts, and for concentrating it to a level suitable for detection by analytical instrumentation. The choice of a sample preparation technique is dictated by the nature of the sample matrix, the concentration of the analyte, and the requirements of the subsequent analytical method. The principal techniques employed for the extraction of omeprazole sulfone and its parent compound from complex matrices include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional and widely used method for sample cleanup, operating on the principle of partitioning the analyte between two immiscible liquid phases. For omeprazole sulfone analysis, LLE is effective in separating the analyte from the aqueous biological matrix (like plasma or urine) into an organic solvent. The selection of the organic solvent is crucial and is based on the polarity and solubility of omeprazole sulfone. Various solvent systems have been successfully utilized to extract omeprazole and its metabolites. For instance, a mixture of diethyl ether and dichloromethane (B109758) has been employed for the extraction of omeprazole from human plasma nih.gov. Another study reported the use of ethyl acetate and n-hexane for the simultaneous extraction of omeprazole and its primary metabolites researchgate.net.

The efficiency of LLE is often evaluated by the recovery rate, which indicates the percentage of the analyte successfully transferred from the original matrix to the organic phase. Research on the analysis of omeprazole and its metabolites, including the sulfone derivative, in liquid culture medium demonstrated recovery rates ranging from 62.3% to 76.6% using an LLE protocol researchgate.net.

Table 1: Examples of Liquid-Liquid Extraction Parameters for Omeprazole and its Metabolites

Matrix Extraction Solvent(s) Key Findings
Human Plasma Diethyl ether:Dichloromethane (60:40, v/v) Effective for extracting omeprazole for LC-MS analysis nih.gov.
Human Plasma Ethyl acetate and n-hexane Suitable for simultaneous determination of omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone researchgate.net.
Liquid Culture Medium Not specified Achieved recoveries between 62.3% and 76.6% for omeprazole and its metabolites researchgate.net.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and efficient sample preparation technique that has become increasingly common for the analysis of pharmaceutical compounds in biological fluids. The method involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while impurities are washed away. Subsequently, the analyte is eluted using a small volume of an appropriate solvent.

For the analysis of omeprazole and its metabolites, including omeprazole sulfone, automated SPE procedures have been developed that offer high throughput and reproducibility nih.gov. One such method utilized surface-modified styrene-divinylbenzene polymer cartridges for the effective isolation of omeprazole, hydroxyomeprazole, and omeprazole sulfone from plasma nih.govsigmaaldrich.com. This technique demonstrated good recovery and precision, making it suitable for pharmacokinetic studies nih.gov. The versatility of SPE allows for the use of various sorbent types, such as polymeric or silica-based materials, to optimize the extraction of specific analytes from complex matrices like biological fluids and environmental samples.

Table 2: Solid-Phase Extraction Parameters for Omeprazole Metabolite Analysis

Matrix SPE Cartridge Type Elution Solvent(s) Key Findings
Human Plasma Surface-modified styrene-divinylbenzene polymer Not specified An automated procedure provided good recovery and satisfactory precision for omeprazole and its metabolites nih.govsigmaaldrich.com.
Oral Fluid & Plasma Microextraction by Packed Sorbent (MEPS) with C8 sorbent Not specified Successfully applied for the quantitative analysis of omeprazole enantiomers, suggesting applicability for its metabolites nih.gov.

Protein Precipitation

Protein precipitation is one of the simplest and fastest methods for sample preparation, particularly for plasma and serum samples. It involves adding a precipitating agent, typically an organic solvent like acetonitrile, to the biological sample nih.govresearchgate.net. This causes the proteins to denature and precipitate out of the solution. After centrifugation, the clear supernatant containing the analyte can be directly injected into the analytical system.

While this method is rapid and cost-effective, it may be less clean compared to LLE or SPE, as some endogenous components might remain in the supernatant, potentially causing matrix effects in the subsequent analysis. A study detailing a rapid and sensitive method for omeprazole in human plasma utilized protein precipitation with acetonitrile, followed by LC-MS/MS analysis nih.gov. This approach was successfully applied to a pharmacokinetic study, demonstrating its viability for high-throughput applications nih.gov.

Chemical Stability and Degradation Kinetics of Omeprazole Sulfone

Forced Degradation Studies on Omeprazole (B731) Sulfone

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance. figshare.comresearchgate.net

Acidic Hydrolysis Studies

Omeprazole and its derivatives are known to be labile in acidic conditions. unina.itchula.ac.thnih.gov The degradation of omeprazole sulfone in an acidic medium is a rapid process. thepharmajournal.com The degradation mechanism in acidic solution is highly dependent on the pH. nih.gov Under acidic conditions, omeprazole undergoes degradation to form two primary stable compounds: a cyclic sulfenamide (B3320178) and an omeprazole dimer. nih.gov Studies on omeprazole have shown that acid treatment leads to the formation of monomer and dimer degradation products. gcu.ac.uk The degradation in acidic environments can result in a significant number of degradation products. researchgate.net

Table 1: Degradation of Omeprazole Sulfone Under Acidic Conditions

Condition Observations Key Degradation Products
0.1 N HClRapid degradation observed.Monomers, Dimers, Cyclic Sulfenamide

Alkaline Hydrolysis Studies

In contrast to its instability in acidic media, omeprazole shows greater stability in alkaline conditions. chula.ac.thnih.gov However, degradation can still occur, particularly under stressed conditions. Forced degradation studies on omeprazole have been conducted under basic conditions to identify potential degradation products. rsc.orgnih.gov While omeprazole is relatively stable at a pH of 7.0 or higher, some degradation can be induced. unina.itresearchgate.net

Table 2: Degradation of Omeprazole Sulfone Under Alkaline Conditions

Condition Observations Key Degradation Products
0.1 N NaOHMore stable than in acidic conditions, but degradation occurs.Various degradation products identified through forced degradation studies.

Oxidative Degradation Mechanisms

Omeprazole sulfone itself is a product of the oxidation of omeprazole. justrestart.comnih.gov Further oxidative stress can lead to the formation of other degradation products. rsc.org Studies have shown that omeprazole undergoes degradation under oxidative conditions, leading to the formation of various byproducts. nih.gov The formation of omeprazole sulfone is mediated by the enzyme CYP3A4, and this process can be influenced by other substances. nih.gov

Table 3: Degradation of Omeprazole Sulfone Under Oxidative Conditions

Condition Observations Key Degradation Products
Hydrogen PeroxideSusceptible to further oxidation.Omeprazole-N-oxide and other related compounds. waters.comtandfonline.com

Photolytic Degradation Pathways

Exposure to light can induce the degradation of omeprazole and its related compounds. unina.itfarmaciajournal.com Photodegradation is a significant factor in the stability of omeprazole, and studies have been conducted to identify the resulting degradation products. nih.govnih.gov Solar light, in particular, can accelerate the degradation process. unina.itresearchgate.net

Table 4: Degradation of Omeprazole Sulfone Under Photolytic Conditions

Condition Observations Key Degradation Products
UV Light / Solar LightSignificant degradation occurs upon exposure to light. unina.itfarmaciajournal.comSulfides, Benzimidazolones, Dianilines, Pyridines. researchgate.net

Thermal Degradation Profiles

Thermal stress can also lead to the degradation of omeprazole. farmaciajournal.comnih.govresearchgate.net The rate of thermal degradation is dependent on the temperature and can follow first-order kinetics. ptfarm.plnih.gov Studies have shown that omeprazole's melting behavior is strongly dependent on the heating rate, with decomposition occurring prior to melting at lower heating rates. nih.gov

Table 5: Degradation of Omeprazole Sulfone Under Thermal Conditions

Condition Observations Key Degradation Products
Elevated Temperatures (e.g., 105°C)Degradation occurs, with the rate dependent on temperature. nih.govVarious thermal degradants.

Identification and Characterization of Omeprazole Sulfone Degradation Products

A comprehensive analysis of forced degradation samples reveals numerous degradation products. figshare.com Advanced analytical techniques such as LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) are employed to identify and characterize these products. rsc.orgfigshare.com The degradation of omeprazole can lead to the formation of sulfides and benzimidazolones. unina.it In acidic conditions, rearranged monomers and various dimers have been identified. nih.gov

Table 6: Identified Degradation Products of Omeprazole Under Various Stress Conditions

Degradation Condition Identified Degradation Products
Acidic HydrolysisCyclic sulfenamide, Omeprazole dimer, Rearranged monomers. nih.govnih.gov
Alkaline HydrolysisVarious degradants identified in forced studies. rsc.org
Oxidative DegradationOmeprazole-N-oxide. tandfonline.com
Photolytic DegradationSulfides, Benzimidazolones, Dianilines, Pyridines. researchgate.net
Thermal DegradationVarious thermal degradants. ptfarm.pl

Kinetic Modeling of Omeprazole Sulfone Degradation Reactions

There is no information available in the scientific literature to model the degradation kinetics of Omeprazole Sulfone. It is primarily known as a stable terminal oxidation product of Omeprazole.

Influence of Environmental Factors on Omeprazole Sulfone Stability

The stability of Omeprazole Sulfone has been noted under specific conditions. One study found that the compound is stable when kept in dark conditions, suggesting that it is not susceptible to degradation in the absence of light. However, comprehensive studies detailing the effects of other environmental factors such as pH, temperature, humidity, or the presence of other chemicals on the stability of Omeprazole Sulfone are not available. The parent compound, Omeprazole, is known to be sensitive to heat, humidity, and light.

Mechanistic Elucidation of Degradation Pathways of Omeprazole Sulfone

There is no information available regarding the degradation pathways of Omeprazole Sulfone. It is typically characterized as a stable impurity resulting from the overoxidation of Omeprazole, rather than a compound that undergoes further significant degradation.

Computational and Theoretical Investigations of Omeprazole Sulfone

Molecular Structure and Conformational Analysis

The molecular structure of omeprazole (B731) sulfone consists of a benzimidazole (B57391) ring and a pyridine (B92270) ring linked by a methylsulfonyl group. hmdb.ca Its chemical formula is C17H19N3O4S, and it has a molecular weight of approximately 361.4 g/mol . nih.gov Unlike omeprazole, which is chiral at the sulfur atom, omeprazole sulfone is achiral. fda.gov

Computational methods, such as Density Functional Theory (DFT), are employed to determine the most stable three-dimensional arrangement of the atoms. biomedgrid.com These calculations help in understanding the molecule's conformational flexibility, which involves the rotation around single bonds, particularly the bonds connecting the methylsulfonyl bridge to the two heterocyclic rings. The analysis of the potential energy surface can reveal the most energetically favorable conformations and the energy barriers between them. The geometry of the molecule, including bond lengths, bond angles, and dihedral angles, is optimized to find the lowest energy state.

Table 1: Computed Structural Descriptors for Omeprazole Sulfone

Descriptor Value
Molecular Formula C17H19N3O4S
Molecular Weight 361.4 g/mol
IUPAC Name 6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-1H-benzimidazole
InChIKey IXEQEYRTSRFZEO-UHFFFAOYSA-N
SMILES CC1=CN=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC

Data sourced from PubChem CID 145900 nih.gov

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations are fundamental in exploring the electronic landscape of omeprazole sulfone. Methods like Density Functional Theory (DFT), often using functionals such as B3LYP with basis sets like 6-31G+, are utilized to investigate its electronic structure and reactivity. plos.orgnih.gov

Key electronic properties calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For similar molecules, these calculations help in understanding electrophilic and nucleophilic attack sites. biomedgrid.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are valuable for predicting how the molecule will interact with other charged or polar species.

Table 2: Theoretical Electronic Properties

Property Description Significance
HOMO Energy Energy of the highest occupied molecular orbital Indicates electron-donating ability
LUMO Energy Energy of the lowest unoccupied molecular orbital Indicates electron-accepting ability
HOMO-LUMO Gap Energy difference between HOMO and LUMO Correlates with chemical stability and reactivity

Prediction of Spectroscopic Data (NMR, IR, UV-Vis)

Computational chemistry allows for the prediction of various spectroscopic data, which can then be compared with experimental results for structural validation. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the chemical shifts for ¹H and ¹³C NMR spectra. nih.gov These theoretical predictions are instrumental in assigning the signals observed in experimental spectra to specific atoms within the molecule. whiterose.ac.uk

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies corresponding to the infrared (IR) spectrum. plos.org By analyzing the vibrational modes, specific functional groups within the omeprazole sulfone molecule can be identified. These calculations often require a scaling factor to better match experimental data due to the assumptions made in the theoretical models. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and the corresponding UV-Vis absorption spectra. nih.gov This can help identify the wavelengths of maximum absorption and understand the electronic excitations within the molecule. researchgate.net

Reaction Pathway Modeling for Synthesis and Degradation

Computational modeling can provide valuable insights into the mechanisms of chemical reactions. For omeprazole sulfone, this includes modeling its formation and potential degradation pathways.

Synthesis Pathway: Omeprazole sulfone is primarily formed through the oxidation of omeprazole. sphinxsai.com In a biological context, this transformation is mainly catalyzed by the CYP3A4 enzyme. nih.gov In chemical synthesis, it can be formed as a by-product due to the over-oxidation of the sulfide (B99878) precursor when synthesizing omeprazole. sphinxsai.comgoogle.com Reaction pathway modeling can be used to investigate the transition states and energy barriers associated with the oxidation of the sulfoxide (B87167) group in omeprazole to the sulfone group, providing a deeper understanding of the reaction mechanism.

Degradation Pathway: Theoretical studies can also explore the stability of omeprazole sulfone under various conditions and predict potential degradation products. Omeprazole itself is known to be acid-labile, and while the sulfone is generally more stable, computational models can identify the most likely sites for degradation and the energetics of these processes. whiterose.ac.uk

Molecular Dynamics Simulations (if applicable for conformational studies)

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. mdpi.com For omeprazole sulfone and its derivatives, MD simulations can be used to:

Explore Conformational Space: MD simulations can track the movements of atoms in the molecule, providing a detailed picture of its conformational flexibility and the transitions between different shapes. nih.gov

Analyze Stability: The stability of the molecule's conformation within a specific environment, such as in solution or within the active site of an enzyme, can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) over the course of the simulation. nih.gov

Study Interactions: MD simulations are particularly useful for studying how omeprazole sulfone interacts with biological macromolecules, such as metabolizing enzymes. These simulations can reveal key intermolecular interactions, like hydrogen bonds, that stabilize the molecule within a binding site. acs.orgdtu.dk

Future Directions in Omeprazole Sulfone Chemical Research

Development of Novel Green Synthesis Routes

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. Future research will likely focus on developing more sustainable and eco-friendly methods for synthesizing omeprazole (B731) sulfone derivatives. This involves moving away from hazardous reagents and solvents, reducing energy consumption, and designing processes that generate less waste.

One promising avenue is the use of biocatalysis, employing enzymes to carry out specific chemical transformations with high selectivity and under mild conditions. Another area of interest is the exploration of alternative energy sources, such as microwave or ultrasound-assisted synthesis, which can often accelerate reaction times and improve yields. The development of catalytic systems using earth-abundant and non-toxic metals is also a key goal. Research in this area may draw inspiration from the green synthesis of related compounds, such as the use of plant extracts for creating silver nanoparticles of omeprazole and omeprazole sulfide (B99878). ijnc.ir

Table 1: Comparison of Conventional vs. Green Synthesis Approaches

FeatureConventional SynthesisGreen Synthesis (Future Goal)
Solvents Often uses chlorinated or volatile organic compounds.Employs water, supercritical fluids, or biodegradable solvents.
Reagents May involve stoichiometric amounts of hazardous reagents.Utilizes catalytic amounts of non-toxic reagents.
Energy Typically relies on prolonged heating and cooling cycles.Leverages alternative energy sources like microwaves to reduce energy use.
Waste Can generate significant amounts of chemical waste.Designed to minimize byproducts and allow for easier recycling of catalysts.
Atom Economy Can be low, with many atoms from reagents not incorporated into the final product.Aims for high atom economy, maximizing the incorporation of starting materials.

Advancements in High-Throughput Analytical Techniques

The analysis of pharmaceutical compounds and their impurities is critical for ensuring quality and safety. Future research will focus on developing faster and more sensitive analytical methods for omeprazole sulfone derivatives. High-throughput screening (HTS) techniques, which allow for the rapid analysis of a large number of samples, will be instrumental.

The evolution of liquid chromatography, particularly Ultra-High-Performance Liquid Chromatography (UHPLC), will continue to drive advancements. molnar-institute.comchromatographyonline.com Coupling UHPLC with advanced mass spectrometry (MS) techniques, such as time-of-flight (TOF) or Orbitrap MS, will enable the rapid identification and quantification of trace-level impurities and degradation products. figshare.comrsc.org Method development will also be accelerated by software that can model chromatographic behavior, reducing the need for extensive experimental work. molnar-institute.comchromatographyonline.com Furthermore, the development of new chiral separation methods will be important for analyzing stereoisomers of omeprazole and its derivatives. nih.govtandfonline.com

Application of Artificial Intelligence in Chemical Stability Prediction

Table 2: AI/ML Models in Pharmaceutical Stability Prediction

Model TypeApplication in Stability PredictionPotential Benefits
Deep Neural Networks (DNN) Can model complex, non-linear relationships between molecular structure and degradation rates. theviews.inHigh predictive accuracy for complex degradation pathways.
Random Forests An ensemble method that can identify the most important molecular features influencing stability. ijrrr.comProvides insights into the drivers of instability.
Support Vector Machines (SVM) Effective for classifying compounds as stable or unstable based on their properties. nih.govUseful for initial high-throughput screening of candidate molecules.

Exploration of New Derivatization Chemistries

Derivatization, the process of chemically modifying a compound to enhance its analytical detection, is a key technique in pharmaceutical analysis. Future research will likely explore novel derivatization strategies for omeprazole sulfone and its analogs to improve their detection in complex matrices.

This could involve the development of new reagents that react specifically with the sulfone group or other functional groups within the molecule to attach a chromophore or fluorophore, thereby increasing its visibility in UV-Vis or fluorescence detectors. Pre-column derivatization techniques for HPLC are already in use for omeprazole and related drugs, and expanding this repertoire will be a focus. nih.gov The synthesis of new analogs through derivatization could also lead to compounds with altered biological activities or improved pharmacokinetic properties. nih.gov

In-depth Mechanistic Studies of Complex Degradation Pathways

A thorough understanding of how a drug molecule degrades is essential for developing stable formulations. Omeprazole is known to be unstable in acidic conditions, and its degradation pathways can be complex. chula.ac.th Future research will delve deeper into the specific degradation mechanisms of omeprazole sulfone derivatives like the 3-methyl acetate (B1210297).

Forced degradation studies, where the compound is subjected to stress conditions such as acid, base, oxidation, and light, will continue to be a primary tool. figshare.comrsc.org The resulting degradation products can be identified and characterized using advanced analytical techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. figshare.comresearchgate.net These studies will help to construct a comprehensive degradation map, elucidating the intricate chemical transformations that occur. Computational chemistry, including quantum mechanics/molecular mechanics (QM/MM) calculations, can provide further insight into the energetics and mechanisms of these reactions. acs.org

Q & A

Q. What analytical methods are recommended for identifying and quantifying Omeprazole Sulfone 3-Methyl Acetate in complex matrices?

Answer: Reverse-phase liquid chromatography (RP-LC) with UV detection is widely used. For example, use a C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:phosphate buffer (pH 7.4) in a 45:55 ratio. Monitor at 302 nm and reference retention times against standards (e.g., Omeprazole Sulfone has a relative retention time of 0.8 compared to Omeprazole ). Validate methods using spike-and-recovery experiments to ensure specificity and accuracy in biological or synthetic mixtures.

Q. How can researchers optimize synthesis protocols to minimize overoxidation to Omeprazole Sulfone during production?

Answer: Control reaction stoichiometry and temperature during oxidation steps. Use catalytic amounts of oxidizing agents (e.g., H2O2 with Fe(III) catalysts) and monitor intermediates via thin-layer chromatography (TLC). Overoxidation to sulfone derivatives can be reduced by limiting reaction times to ≤2 hours at 25°C . Post-synthesis purification via recrystallization in ethanol:water (70:30) at −20°C improves yield and purity .

Q. What experimental approaches are used to determine solubility profiles of this compound in organic solvents?

Answer: Employ the gravimetric method: dissolve known quantities in solvents (e.g., methanol, ethyl acetate) across a temperature range (280–320 K). Filter saturated solutions, evaporate solvents, and measure residual mass. Correlate data using the van’t Hoff equation to predict solubility under varying conditions .

Advanced Research Questions

Q. How do CYP2C19 and CYP3A4 isoforms influence the metabolic stability of this compound in vitro?

Answer: Use human liver microsomes (HLMs) incubated with Omeprazole Sulfone and isoform-specific inhibitors (e.g., ketoconazole for CYP3A4, omeprazole for CYP2C19). Quantify metabolite formation (e.g., 5-hydroxyomeprazole) via LC-MS/MS. Calculate intrinsic clearance (CLint) using the substrate depletion method. CYP3A4 typically dominates sulfone metabolism, but activity varies with genetic polymorphisms .

Q. What methodologies are recommended for determining the pKa of this compound in aqueous-organic mobile phases?

Answer: Measure retention factors (k) via RP-LC at varying pH (3.0–10.0) and fit data to the equation: pKa=pH+log(kionizedkneutral)\text{pKa} = \text{pH} + \log\left(\frac{k_{\text{ionized}}}{k_{\text{neutral}}}\right)

Use acetonitrile or methanol as organic modifiers. For Omeprazole Sulfone, pKa values range from 8.15–8.38 depending on the modifier .

Q. How can researchers reconcile conflicting solubility data reported for this compound across studies?

Answer: Standardize experimental conditions:

  • Use USP-grade solvents and controlled humidity (<30% RH).
  • Validate purity of the compound via HPLC (≥98% by area normalization).
  • Report temperature (±0.1 K) and agitation speed (e.g., 200 rpm) during solubility measurements. Discrepancies often arise from unaccounted polymorphic forms or residual solvents .

Q. What strategies are effective for impurity profiling of this compound in stability studies?

Answer: Accelerate degradation under ICH guidelines (40°C/75% RH for 6 months). Quantify impurities (e.g., sulfoxide derivatives) using gradient HPLC with photodiode array detection. For example, a 0.1% impurity threshold is achievable with a mobile phase gradient of 20–80% acetonitrile in 20 minutes .

Q. How do in vitro metabolite exposure ratios (AUCm/AUCp) for Omeprazole Sulfone correlate with in vivo data?

Answer: Compare in vitro hepatic clearance (using hepatocytes or HLMs) with in vivo plasma AUC values from clinical studies. Use physiologically based pharmacokinetic (PBPK) modeling to account for non-CYP elimination pathways (e.g., glucuronidation). Discrepancies often arise due to uncharacterized metabolite kinetics .

Q. What experimental designs validate the use of Omeprazole Sulfone-to-Omeprazole plasma ratios as CYP3A4 activity probes?

Answer: Conduct drug-drug interaction (DDI) studies with CYP3A4 inducers (e.g., rifampicin) or inhibitors (e.g., itraconazole). Measure plasma concentrations via LC-MS/MS and calculate metabolic ratios. Confirm specificity by excluding contributions from CYP2C19 using genotyped cohorts .

Q. How does temperature variation during synthesis affect the formation of sulfone byproducts?

Answer: Perform kinetic studies at 10–40°C using in-situ FTIR to monitor sulfoxide intermediates. Higher temperatures (>30°C) favor overoxidation to sulfone derivatives. Optimize cooling rates during crystallization to minimize byproduct formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.